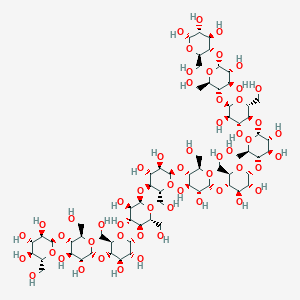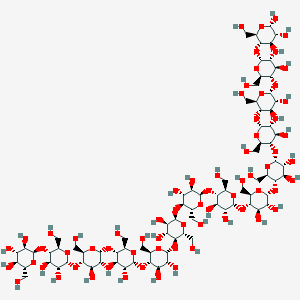![molecular formula C₇H₈N₂O₂ B1142691 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 1379289-58-3](/img/structure/B1142691.png)
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde (THOPC) is an organic compound that has been studied extensively in the scientific research community. It is a member of the oxazolo[5,4-c]pyridine family of compounds and has been used in many laboratory experiments. THOPC has been found to have a variety of biochemical and physiological effects, and its potential applications for scientific research are broad.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridine with glyoxal followed by cyclization with formaldehyde.
Starting Materials
2-aminopyridine, glyoxal, formaldehyde
Reaction
Step 1: Condensation of 2-aminopyridine with glyoxal in the presence of a base such as sodium hydroxide to form 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol., Step 2: Cyclization of 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol with formaldehyde in the presence of an acid catalyst such as hydrochloric acid to form 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde.
Mechanism Of Action
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to act as an agonist of the 5-HT2A receptor. It binds to this receptor and activates it, resulting in a variety of biochemical and physiological effects. It also binds to other receptors, including the 5-HT2B and 5-HT2C receptors, but its binding affinity is much lower than for the 5-HT2A receptor.
Biochemical And Physiological Effects
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to have a variety of biochemical and physiological effects. These include the activation of the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain, as well as an increase in dopamine levels. It has also been found to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degrading. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, it is important to note that 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde is a relatively potent compound and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in scientific research. These include the study of its mechanism of action in more detail, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases. It could also be used to study the structure and function of proteins, as well as to study the metabolism of drugs. Additionally, 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde could be used in the development of new imaging techniques, such as PET scans, to better understand the biochemical and physiological effects of drugs.
Scientific Research Applications
4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been used in a variety of scientific research applications, including the study of the mechanism of action of drugs, the study of the biochemical and physiological effects of drugs, and the study of the structure and function of proteins. It has also been used in the study of the metabolism of drugs and the development of new drugs.
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNOPKMCDITBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)